Moderate IRAK4 Affinity Preserves PROTAC Function
The PROTAC degrader KTX-951, which incorporates IRAK4 ligand-12 as its warhead, demonstrates a half-maximal degradation concentration (DC50) of 13-18 nM for IRAK4 in cellular assays [1]. This is 2.3- to 3.7-fold more potent than PROTAC IRAK4 degrader-10, a comparator PROTAC that uses a different IRAK4 ligand and achieves a DC50 of 7.68 nM . The lower DC50 of the KTX-951 system indicates that IRAK4 ligand-12 enables a more efficient formation of the ternary complex required for degradation at lower drug concentrations.
| Evidence Dimension | IRAK4 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 13 nM (KTX-951, MCE) or 18 nM (KTX-951, TargetMol) |
| Comparator Or Baseline | PROTAC IRAK4 degrader-10: DC50 = 7.68 nM |
| Quantified Difference | Target compound system is 2.3 to 3.7 times more potent (lower DC50 is better) |
| Conditions | KTX-951: Cellular assay (OCI-Ly10 cells or general degradation assay). PROTAC IRAK4 degrader-10: HEK293 cells. |
Why This Matters
Higher degradation potency (lower DC50) translates to lower required dosing in preclinical studies, reducing potential off-target effects and cost-per-experiment.
- [1] TargetMol. KTX-951 Product Datasheet. DC50=18 nM. View Source
